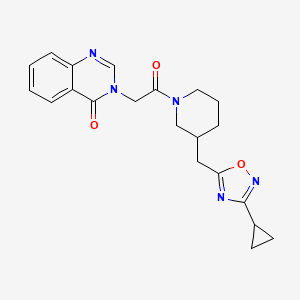

3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c27-19(12-26-13-22-17-6-2-1-5-16(17)21(26)28)25-9-3-4-14(11-25)10-18-23-20(24-29-18)15-7-8-15/h1-2,5-6,13-15H,3-4,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQHZXRGVRSGIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)CC4=NC(=NO4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a novel synthetic molecule that incorporates multiple bioactive moieties, including a quinazoline core and an oxadiazole ring. This structure has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of this compound is . Its complex structure features:

- A quinazoline ring, known for its diverse pharmacological properties.

- A piperidine moiety, often associated with various therapeutic effects.

- An oxadiazole unit, which has been linked to antimicrobial and anticancer activities.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and piperidine functionalities exhibit significant biological activity. The following sections detail the specific activities associated with the compound .

Antimicrobial Activity

Studies have shown that derivatives of oxadiazole possess notable antibacterial properties. For instance, compounds similar to the one in focus have demonstrated effectiveness against various bacterial strains. A study reported IC50 values for synthesized oxadiazole derivatives ranging from 0.63 to 6.28 µM against urease, indicating strong enzyme inhibition potential compared to standard drugs .

Antitumor Activity

The quinazoline scaffold is well-documented for its antitumor effects. Compounds derived from quinazoline have been evaluated for their ability to inhibit tumor cell proliferation. Research has indicated that derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Enzyme Inhibition

The compound's piperidine component suggests potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating conditions like Alzheimer's disease. The presence of the oxadiazole group may enhance this activity by contributing to the overall binding affinity of the compound to the enzyme .

Case Studies and Research Findings

Several studies have synthesized and evaluated compounds with similar structural features:

- Synthesis and Evaluation of Oxadiazole Derivatives : A series of oxadiazole-piperidine hybrids were synthesized and tested for antibacterial and antifungal activities. Results showed significant inhibition against multiple strains, highlighting the potential of these compounds as new antimicrobial agents .

- Antitumor Studies : Research on quinazoline derivatives revealed that they could effectively inhibit cancer cell lines, demonstrating cytotoxic effects at low concentrations. This study emphasized the importance of structural modifications in enhancing biological activity .

- Enzyme Inhibition Studies : A comparative analysis of various oxadiazole-containing compounds showed promising results in inhibiting urease and AChE, suggesting therapeutic applications in treating infections and neurodegenerative diseases .

Comparative Data Table

Comparison with Similar Compounds

Structural Analog: 4-(2-Chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Key Differences and Implications :

- Core Structure : The analog contains a triazolo[4,3-a]quinazolin-5(4H)-one core, whereas the target compound uses a simpler quinazolin-4(3H)-one scaffold. The triazole ring in the analog may enhance π-π stacking interactions with biological targets but could reduce metabolic stability compared to the oxadiazole group in the target compound .

- Substituents : The analog’s 2-chlorobenzyl and 3-methoxyphenyl-piperazinyl groups contrast with the target’s cyclopropyl-oxadiazole-piperidine chain. The chlorine atom in the analog likely increases lipophilicity and membrane permeability, while the cyclopropyl group in the target compound may improve metabolic resistance due to steric hindrance .

- Bioactivity : Piperazine-containing analogs (e.g., the reference compound) are often associated with serotonin receptor modulation, whereas piperidine-linked oxadiazole derivatives (like the target) are explored for kinase or protease inhibition, though specific data are pending .

Ferroptosis-Inducing Compounds (FINs)

The target compound’s oxadiazole moiety may mimic the electrophilic properties of FINs, enabling selective induction of oxidative cell death in cancer cells, as observed in oral squamous cell carcinoma (OSCC) models . However, the quinazolinone core differentiates its mechanism from classical FINs, which typically lack heterocyclic nitrogen-rich scaffolds .

Plant-Derived Bioactive Compounds

Natural quinazoline alkaloids (e.g., vasicine, febrifugine) exhibit antimalarial and bronchodilatory effects. However, plant-derived compounds often exhibit broader polypharmacology due to evolutionary optimization, whereas the target compound’s design suggests a more focused mechanism .

Data Table: Structural and Hypothesized Bioactive Comparisons

Research Implications and Gaps

- Target Compound : Further studies should prioritize in vitro assays against kinase panels or ferroptosis pathways, leveraging platforms like 3D vascularized culture systems to model tissue-specific responses .

- Comparative Advantages : The cyclopropyl-oxadiazole group offers a unique balance of stability and reactivity compared to chlorobenzyl or natural hydroxylated motifs, warranting exploration in drug-resistant cancer models .

- Limitations : Absence of direct bioactivity data for the target compound necessitates caution in extrapolating mechanisms from structural analogs.

Q & A

Q. What are the recommended synthetic pathways for synthesizing this compound, and how can purity be validated?

Answer: The synthesis of quinazolinone derivatives typically involves multi-step reactions, such as:

- Condensation reactions : Reacting substituted piperidine with oxadiazole intermediates under reflux conditions (e.g., using acetic acid as a catalyst) .

- Mannich base formation : Introducing functional groups via amine-aldehyde interactions, followed by purification using column chromatography .

- Validation : Purity is assessed via thin-layer chromatography (TLC) with solvent systems like toluene:ethyl acetate:water (8.7:1.2:1.1) and confirmed by NMR (¹H/¹³C) and mass spectrometry .

Q. Table 1: Example Characterization Data for Quinazolinone Derivatives

| Property | Method | Example Values | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning | 172–173°C | |

| Yield | Gravimetric Analysis | 82% | |

| NMR Shifts (¹H) | 400 MHz DMSO-d6 | δ 7.8–8.2 (aromatic protons) |

Q. How can researchers design experiments to evaluate the compound’s stability under varying storage conditions?

Answer: Stability studies should include:

- Environmental stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 4–12 weeks .

- Analytical monitoring : Use HPLC to track degradation products and Fourier-transform infrared spectroscopy (FTIR) to detect structural changes .

- Statistical design : Apply randomized block designs with split-split plots to account for variables like temperature and time .

Advanced Research Questions

Q. What methodologies are employed to resolve contradictions in bioactivity data across different assays?

Answer: Contradictions may arise due to assay specificity or cellular context. Solutions include:

- Dose-response validation : Test the compound at multiple concentrations (e.g., 0.1–100 µM) in parallel assays (e.g., MTT for cytotoxicity vs. enzymatic inhibition assays) .

- Mechanistic profiling : Use molecular docking to predict binding affinities to targets like kinases or GPCRs and validate via surface plasmon resonance (SPR) .

- Meta-analysis : Compare data across peer-reviewed studies using standardized metrics (e.g., IC₅₀ values) .

Q. Table 2: Comparative Bioactivity of Analogous Compounds

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Quinazolin-4-amine | EGFR kinase | 0.45 | |

| Oxadiazole-piperidine | PARP-1 | 1.2 |

Q. How can structure-activity relationship (SAR) studies be optimized for this hybrid quinazolinone-oxadiazole scaffold?

Answer: SAR optimization strategies include:

- Fragment-based design : Modify the cyclopropyl-oxadiazole moiety to enhance lipophilicity (logP) or hydrogen-bonding capacity .

- Pharmacophore mapping : Identify critical functional groups (e.g., piperidine N-methylation) using 3D-QSAR models .

- In vivo correlation : Test analogs in rodent models for pharmacokinetic parameters (e.g., bioavailability, half-life) .

Q. What experimental frameworks are recommended for assessing environmental fate and ecotoxicological impacts?

Answer: Adopt methodologies from environmental chemistry:

- Partition coefficient analysis : Measure logKₒw (octanol-water) to predict bioaccumulation potential .

- Microcosm studies : Expose aquatic organisms (e.g., Daphnia magna) to sublethal concentrations (0.1–10 mg/L) and monitor survival/reproduction rates .

- Degradation pathways : Use LC-MS/MS to identify transformation products in simulated wastewater .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

Answer:

- Multi-technique validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and high-resolution mass spectrometry (HRMS) .

- Crystallographic analysis : Resolve ambiguous stereochemistry via X-ray diffraction .

- Computational modeling : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.